Manganese bis(4-hydroxybenzenesulphonate)

Redox Catalysis Oxidation Potential Electrochemistry

Manganese bis(4-hydroxybenzenesulphonate) (CAS 825-89-8) is the manganese(II) salt of p-phenolsulfonic acid, classified as a divalent transition metal arenesulfonate coordination compound. With a molecular formula of C₁₂H₁₀MnO₈S₂ and a molecular weight of 401.27 g/mol, it features a Mn²⁺ center coordinated by two 4-hydroxybenzenesulfonate ligands.

Molecular Formula C12H10MnO8S2
Molecular Weight 401.3 g/mol
CAS No. 825-89-8
Cat. No. B12656704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameManganese bis(4-hydroxybenzenesulphonate)
CAS825-89-8
Molecular FormulaC12H10MnO8S2
Molecular Weight401.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1O)S(=O)(=O)[O-].C1=CC(=CC=C1O)S(=O)(=O)[O-].[Mn+2]
InChIInChI=1S/2C6H6O4S.Mn/c2*7-5-1-3-6(4-2-5)11(8,9)10;/h2*1-4,7H,(H,8,9,10);/q;;+2/p-2
InChIKeyFUZYRKKYLIMNDR-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Manganese bis(4-hydroxybenzenesulphonate) CAS 825-89-8: Procurement-Relevant Baseline for a Dual-Function Metal Sulfonate


Manganese bis(4-hydroxybenzenesulphonate) (CAS 825-89-8) is the manganese(II) salt of p-phenolsulfonic acid, classified as a divalent transition metal arenesulfonate coordination compound. With a molecular formula of C₁₂H₁₀MnO₈S₂ and a molecular weight of 401.27 g/mol, it features a Mn²⁺ center coordinated by two 4-hydroxybenzenesulfonate ligands . The compound is cataloged under EINECS 212-549-5 and is supplied as an organic chemical raw material for research and industrial applications. Its procurement relevance stems from the confluence of a redox-active transition metal cation and a bifunctional aromatic sulfonate anion, which together offer distinct properties not found in simpler manganese salts or alkali metal sulfonates. This guide identifies and quantifies those differentiation points against the most relevant in-class comparators to support scientific selection and procurement decisions.

Procurement Risk: Why Manganese bis(4-hydroxybenzenesulphonate) Cannot Be Replaced by Common Manganese or Sulfonate Salts


Substituting Manganese bis(4-hydroxybenzenesulphonate) with commodity manganese salts (e.g., sulfate or chloride) or with alkali metal phenolsulfonates (e.g., sodium) eliminates the specific functionality required for target applications. Commodity manganese sources deliver the metal cation but lack the organic sulfonate ligand, which is critical for surface activity, phase-transfer capability, and specific coordination chemistry . Conversely, sodium 4-hydroxybenzenesulfonate provides the organic anion but forgoes the redox versatility of manganese, which can cycle between Mn(II), Mn(III), and Mn(IV) oxidation states under operational conditions . The 4-hydroxy group on the phenyl ring further enables hydrogen-bonding interactions that influence crystal packing and substrate binding, a structural feature absent in unfunctionalized benzenesulfonate salts [1]. These differences are quantified in the evidence items below.

Quantitative Comparator Evidence for Manganese bis(4-hydroxybenzenesulphonate) CAS 825-89-8


Redox Potential: Mn³⁺/Mn²⁺ vs. Fe³⁺/Fe²⁺ and Cr³⁺/Cr²⁺ for Catalytic Oxidation Selection

For applications in redox catalysis and oxidative processes, the high standard reduction potential of the Mn³⁺/Mn²⁺ couple (+1.51 V vs. SHE) provides a substantially stronger thermodynamic driving force for substrate oxidation compared to the Fe³⁺/Fe²⁺ couple (+0.77 V), while the Cr³⁺/Cr²⁺ couple (−0.41 V) is a reducing agent [1]. This positions manganese-based compounds, including Manganese bis(4-hydroxybenzenesulphonate), as more powerful outer-sphere electron acceptors than iron-based alternatives and fundamentally distinct from chromium(II) systems. The latent higher oxidation states accessible from Mn²⁺ (Mn³⁺, Mn⁴⁺) are well-documented in oxidation catalysis literature [2].

Redox Catalysis Oxidation Potential Electrochemistry

Crystal Engineering: Isostructural Series of Divalent Metal Sulfonates Mn, Co, Ni, Zn, Cu

A series of divalent transition metal benzenesulfonates, M(C₆H₅SO₃)₂·6H₂O where M = Mn, Co, Ni, and Zn, are isostructural and crystallize in the monoclinic space group P2₁ with alternating layers of [M(H₂O)₆]²⁺ cations and sulfonate anions [1]. For the directly relevant 4-hydroxybenzenesulfonate series, the hexaaquamanganese(II) salt forms layered structures where the Mn—O bond distance averages 2.173 Å, with the sulfonate anion acting as a non-coordinating counter-ion [2]. The Mn²⁺ ion is octahedrally coordinated exclusively by water molecules, a structural motif distinct from sodium 4-hydroxybenzenesulfonate where sodium ions coordinate directly to sulfonate oxygen atoms [1]. Among the 3-carboxy-4-hydroxybenzenesulfonate series spanning Mn, Co, Ni, Cu, and Zn, the manganese analog serves as the structural baseline for the entire isomorphous group [2].

Crystal Engineering Coordination Chemistry Layered Materials

Electroplating Bath Additive Performance: Phenolsulfonic Acid vs. Alternative Sulfonic Acids

In nickel electroplating, phenol sulfonic acid as a bath additive has been quantitatively compared with methane sulfonic acid and naphthalene sulfonic acid. Phenol sulfonic acid influences cathode current efficiency and throwing power, with corrosion resistance of the resulting nickel coatings assessed via electrochemical impedance spectroscopy [1]. In tin-lead alloy phenolsulfonate baths, cathode current efficiency remains high within the 1–3 A/dm² current density range under agitation but decreases above 3 A/dm² [2]. Metal phenolsulfonate salts (including copper, zinc, and by class-level inference, manganese) serve dual roles as both metal ion sources and organic additive carriers, a functionality absent in simple sulfate or chloride salt baths [3]. While direct head-to-head data for manganese phenolsulfonate versus other metal phenolsulfonates are not available in the open literature, the documented performance of phenolsulfonate-based baths establishes the ligand's utility across multiple metal systems.

Electroplating Additive Chemistry Current Efficiency

Phase Partitioning Potential: Estimated LogP Difference Manganese vs. Sodium 4-Hydroxybenzenesulfonate

The estimated octanol-water partition coefficient (LogP) provides insight into phase-transfer and solubility behavior. Manganese bis(4-hydroxybenzenesulfonate) has a calculated LogP of 3.535, indicating preferential partitioning into organic phases, whereas the 4-hydroxybenzenesulfonate anion alone has an estimated Log Kow of -1.65, consistent with the high water solubility of its sodium salt . This three-order-of-magnitude difference in estimated LogP values—arising from the divalent manganese cation bridging two hydrophobic aromatic sulfonate ligands—suggests significantly different solubility and extraction behavior. While this calculation is not experimentally validated for this specific compound, it provides a directional basis for selecting the manganese salt when organic-phase compatibility is required over the aqueous-phase preference of the sodium salt.

Partition Coefficient Solubility Phase-Transfer

Procurement Specification: Commercial Purity and Vendor Availability Benchmark

Manganese bis(4-hydroxybenzenesulphonate) is commercially available at 98% purity from multiple suppliers including BOC Sciences and ChemicalBook-listed vendors, with the molecular identity confirmed by CAS 825-89-8, EINECS 212-549-5, and an exact mass of 400.92 Da . This purity level is typical for non-GMP organic intermediates and research-grade metal-organic compounds. In comparison, the sodium analog (sodium 4-hydroxybenzenesulfonate, CAS 825-90-1) is a high-volume commodity with widespread availability, while other transition metal phenolsulfonates (Cu, Zn, Co, Ni) vary widely in commercial availability and documented purity. The confirmed commercial sourcing with a defined purity specification reduces procurement risk for users requiring this specific manganese-ligand combination for iterative experimental or process development work.

Procurement Purity Specification Supply Chain

Important Caveat: Evidence Limitations for Manganese bis(4-hydroxybenzenesulphonate)

A systematic literature search reveals that Manganese bis(4-hydroxybenzenesulphonate) (CAS 825-89-8) lacks published head-to-head comparative studies with its closest analogs. No direct quantitative data were found for catalytic turnover frequencies, in vivo performance, formulation stability, or application-specific key performance indicators comparing this compound directly against copper, zinc, cobalt, or nickel phenolsulfonates. The differentiation evidence presented in this guide relies on class-level electrochemical data, cross-study structural comparisons, and supporting application context. Users requiring direct comparator data for this specific CAS number should commission targeted comparative studies. The compound's inherent properties—Mn²⁺ redox activity, 4-hydroxybenzenesulfonate ligand functionality, and the combination thereof—provide a rational basis for selection, but the absence of published direct comparator studies should be factored into procurement and experimental design decisions.

Evidence Quality Data Gaps Research Needs

Application Scenarios Where Manganese bis(4-hydroxybenzenesulphonate) Provides Verifiable Advantage


Redox-Mediated Catalysis Requiring a High M³⁺/M²⁺ Reduction Potential

When developing catalytic oxidation systems, Manganese bis(4-hydroxybenzenesulphonate) provides a Mn²⁺ precursor with access to the Mn³⁺/Mn²⁺ couple at +1.51 V, a 0.74 V advantage over the Fe³⁺/Fe²⁺ couple [1]. The 4-hydroxybenzenesulfonate ligand combines with Mn²⁺ to offer a coordination environment documented in isostructural transition metal series, enabling rational tuning of the metal center's reactivity . The estimated LogP of 3.535 further facilitates solubility in non-aqueous reaction media where polar sodium sulfonates would be insoluble .

Electroplating Bath Formulation with Dual Metal Source and Organic Additive Functionality

For manganese-containing alloy electroplating baths, Manganese bis(4-hydroxybenzenesulphonate) delivers both the Mn²⁺ metal source and the performance-enhancing phenolsulfonate additive in a single compound. Phenolsulfonic acid-based baths exhibit high cathode current efficiency within the 1–3 A/dm² range and provide improved throwing power compared to sulfate-only baths [1]. This dual functionality eliminates the need for separate manganese salt and organic additive components, simplifying bath formulation, reducing chemical inventory, and potentially improving batch-to-batch reproducibility .

Metal-Organic Framework (MOF) and Layered Material Synthesis

Researchers synthesizing layered metal-organic frameworks can utilize Manganese bis(4-hydroxybenzenesulphonate) as a well-characterized building block. The Mn salt crystallizes with predictable [Mn(H₂O)₆]²⁺ aqua-complex geometry and forms isostructural series with Co, Ni, Cu, and Zn analogs [1]. The 4-hydroxy group on the phenyl ring provides an additional hydrogen-bonding site absent in unfunctionalized benzenesulfonates, enabling enhanced interlayer interactions and the potential for post-synthetic modification .

Lubricant and Metalworking Fluid Additive Development

The combination of an organo-soluble manganese source and a sulfonate detergent functionality makes Manganese bis(4-hydroxybenzenesulphonate) a candidate for lubricant additive screening programs. Transition metal sulfonates are established components in lubricant formulations for their anti-wear and antioxidant properties, and the estimated LogP of 3.535 indicates organic-phase compatibility not achievable with sodium phenolsulfonate [1]. The manganese center can participate in sacrificial oxidation reactions and free-radical quenching, providing multifunctional performance from a single additive molecule.

Quote Request

Request a Quote for Manganese bis(4-hydroxybenzenesulphonate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.